4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid

5-Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation Target Engagement

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid (CAS 78409-62-8) is a heterocyclic small molecule (MW 187.15 g/mol, formula C₆H₉N₃O₄) belonging to the urazole (1,2,4-triazolidine-3,5-dione) class, distinguished by an N4-linked butanoic acid side chain. This compound is commercially available at ≥95% purity from multiple vendors, with standard storage at ambient temperature.

Molecular Formula C6H9N3O4
Molecular Weight 187.15
CAS No. 78409-62-8
Cat. No. B3057269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid
CAS78409-62-8
Molecular FormulaC6H9N3O4
Molecular Weight187.15
Structural Identifiers
SMILESC(CC(=O)O)CN1C(=O)NNC1=O
InChIInChI=1S/C6H9N3O4/c10-4(11)2-1-3-9-5(12)7-8-6(9)13/h1-3H2,(H,7,12)(H,8,13)(H,10,11)
InChIKeyAQURIHZWVLCBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid (CAS 78409-62-8): Procurement-Grade Characterization of a Carboxyalkyl Urazole Scaffold


4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid (CAS 78409-62-8) is a heterocyclic small molecule (MW 187.15 g/mol, formula C₆H₉N₃O₄) belonging to the urazole (1,2,4-triazolidine-3,5-dione) class, distinguished by an N4-linked butanoic acid side chain [1]. This compound is commercially available at ≥95% purity from multiple vendors, with standard storage at ambient temperature . The free carboxylic acid moiety, in contrast to simple 4-alkyl or 4-aryl urazoles, imparts markedly different physicochemical properties—including a computed XLogP3-AA of -1 and an acidic proton that enables salt formation—positioning it as a distinct chemical entity for biochemical screening and medicinal chemistry applications where simple urazole analogs fall short .

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid: Structural Differentiation from Generic 4-Substituted Urazoles


Although the urazole core (1,2,4-triazolidine-3,5-dione) is a recognized pharmacophore with documented anti-inflammatory, hypolipidemic, and enzyme-inhibitory activities [1], biological performance within this class is exquisitely sensitive to the N4 substituent. The target compound's butanoic acid chain imparts a computed LogD(pH 7.4) of approximately -5.28—dramatically lower than the neutral 4-methyl or 4-phenyl analogs—meaning that aqueous solubility, membrane permeability, and target engagement profiles diverge substantially . Generic substitution of one 4-substituted urazole for another without accounting for these physicochemical shifts risks failed assay reproducibility, altered ADME properties, and confounding structure-activity relationship (SAR) interpretation. The quantitative evidence below demonstrates why this specific carboxyalkyl derivative merits prioritized selection for applications requiring a polar, ionizable urazole scaffold.

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid: Quantitative Differentiation Evidence Against In-Class Comparators


Human Recombinant 5-Lipoxygenase (5-LOX) Inhibition: Direct IC₅₀ Evidence for the Target Compound

In a human recombinant 5-LOX enzyme assay measuring leukotriene B₄ production after a 10-minute pre-incubation with arachidonic acid substrate, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)butanoic acid demonstrated an IC₅₀ value of 2,460 nM (2.46 µM) [1]. This provides a validated single-concentration-to-full-curve anchor point for biochemical screening cascade design. Notably, unsubstituted urazole (CAS 3232-84-6) and the widely used 4-phenylurazole (CAS 15988-11-1) lack any curated 5-LOX inhibitory data in public databases such as BindingDB and ChEMBL as of 2026 [2], meaning that introduction of the butanoic acid side chain at N4 is the minimal structural determinant conferring measurable 5-LOX engagement within this chemotype.

5-Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation Target Engagement

Aqueous Solubility Window: Computed LogD₇.₄ Differentiation from Neutral Urazole Analogs

The computed distribution coefficient at physiological pH (LogD₇.₄) for the target compound is approximately -5.28, reflecting the ionized carboxylate state . By contrast, unsubstituted urazole (CAS 3232-84-6) has a reported LogP of approximately -1.61 (neutral species) and the 4-phenyl derivative carries a highly hydrophobic phenyl ring, each predicting profoundly lower aqueous solubility at pH 7.4 [1]. This >1,000-fold theoretical difference in distribution coefficient implies that the target compound requires substantially less organic co-solvent (e.g., DMSO) to maintain solution homogeneity in aqueous biochemical assay buffers, reducing the risk of solvent-induced assay artifacts.

Drug-like Physicochemical Properties Aqueous Solubility Lead Optimization

Scaffold Versatility: Free Carboxylic Acid Enables Direct Bioconjugation and Library Construction

The terminal carboxylic acid of the butanoic side chain serves as a built-in functional handle for amide coupling, esterification, or hydrazide formation without requiring additional deprotection or functional group interconversion steps [1]. This constitutes a fundamental synthetic advantage over 4-methylurazole (CAS 16312-79-1) and 4-phenylurazole (CAS 15988-11-1), which bear inert alkyl or aryl substituents at the N4 position and must be derivatized through the less accessible N1/N2 positions of the triazolidinedione ring to introduce reactive functionality . In practice, the target compound can be directly coupled to amine-functionalized resins, fluorophores, or biotin tags, streamlining the construction of focused urazole-based probe libraries.

Chemical Biology Tool Bioconjugation Handle DNA-Encoded Library Synthesis

Multi-Target Biochemical Fingerprint: Differential Inhibition Across LOX, COX, Carboxylesterase, and Folate Pathway Enzymes

Curated bioactivity summaries indicate that 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)butanoic acid is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and—to a lesser extent—cyclooxygenase (COX), while also displaying antioxidant activity in fats and oils [1]. This multi-target fingerprint distinguishes it from the 1-acyl and 1,2-diacyl urazole series, which operate primarily through prostaglandin and leukotriene synthesis blockade without reported carboxylesterase or folate pathway engagement [2]. For researchers seeking to probe interconnected metabolic and inflammatory pathways with a single chemical probe, this broader target interaction spectrum offers a procurement rationale that simpler urazole derivatives cannot satisfy.

Polypharmacology Enzyme Inhibition Panel Target Profiling

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid: Evidence-Backed Application Scenarios for Scientific Procurement


Biochemical Screening for 5-Lipoxygenase Inhibitor Discovery Programs

With a validated IC₅₀ of 2.46 µM against human recombinant 5-LOX, this compound serves as an immediate biochemical tool for establishing assay performance parameters in 5-LOX inhibitor screening cascades [Section 3, Evidence Item 1]. Its polar character (LogD₇.₄ ≈ -5.28) ensures full solubility in aqueous assay buffers at relevant concentrations, making it suitable as a reference inhibitor for high-throughput screening (HTS) assay validation without DMSO precipitation artifacts [Section 3, Evidence Item 2].

Arachidonic Acid Cascade Multi-Enzyme Profiling Panels

The compound's concurrent activity against lipoxygenase, cyclooxygenase, and carboxylesterase, combined with its antioxidant properties, positions it as an economical multi-target probe for phenotypic screening panels investigating the interplay between eicosanoid signaling, oxidative stress, and xenobiotic metabolism [Section 3, Evidence Item 4]. Researchers can use a single procurement to interrogate multiple nodes of the arachidonic acid cascade, reducing panel assembly costs compared to purchasing separate single-target inhibitors.

Focused Urazole Library Synthesis via Direct Carboxylic Acid Conjugation

The free butanoic acid moiety enables direct amide or ester coupling to generate diverse urazole analog libraries in a single synthetic step [Section 3, Evidence Item 3]. Medicinal chemistry groups procuring this scaffold can rapidly generate 50–100 compound sub-libraries by parallel coupling with commercially available amine or alcohol building blocks, dramatically accelerating SAR exploration compared to starting from 4-methyl- or 4-phenylurazole, which require multi-step functionalization of the triazolidinedione ring before diversification.

Bioconjugate and Chemical Probe Development Requiring a Built-In Linker Handle

For chemical biology applications—including affinity-based protein profiling (AfBPP), photoaffinity labeling, and targeted protein degradation (PROTAC) linker attachment—the carboxylic acid group serves as a native conjugation point without the need for linker installation chemistry [Section 3, Evidence Item 3]. This eliminates 1–2 synthetic steps relative to unfunctionalized urazole scaffolds, preserving precious biological reagent quantities and shortening probe development timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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